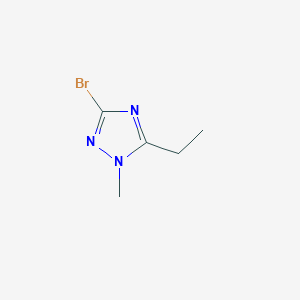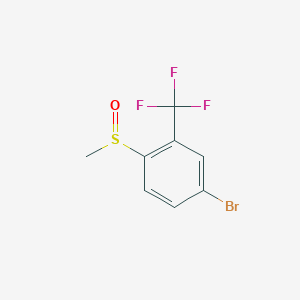
4-Bromo-1-(methylsulfinyl)-2-(trifluoromethyl)benzene
Übersicht
Beschreibung
The compound “4-Bromo-1-(methylsulfinyl)-2-(trifluoromethyl)benzene” is likely a derivative of benzene, which is a simple aromatic ring (C6H6). The “4-Bromo” indicates the presence of a bromine atom attached to the fourth carbon of the benzene ring. The “1-(methylsulfinyl)” suggests a methylsulfinyl group (CH3-SO-) attached to the first carbon, and “2-(trifluoromethyl)” indicates a trifluoromethyl group (CF3) attached to the second carbon .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the introduction of the bromine, methylsulfinyl, and trifluoromethyl groups in the correct positions on the benzene ring. This could potentially be achieved through various organic chemistry reactions such as electrophilic aromatic substitution or nucleophilic aromatic substitution .Molecular Structure Analysis
The molecular structure of this compound would be based on the benzene ring, with the various groups attached at the specified positions. The presence of these groups would likely cause the molecule to be polar, and they could also influence its reactivity .Chemical Reactions Analysis
The reactivity of this compound would depend on the nature of the substituents and their positions on the benzene ring. For example, the bromine atom might make the compound susceptible to reactions such as nucleophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the nature of the substituents and their positions on the benzene ring. For example, the presence of the bromine and trifluoromethyl groups could potentially increase the compound’s density and boiling point compared to benzene .Wissenschaftliche Forschungsanwendungen
-
Radical Trifluoromethylation
- Field : Pharmaceuticals, Agrochemicals, and Materials
- Application : The trifluoromethyl group plays an increasingly important role in these fields. It is used in the trifluoromethylation of carbon-centered radical intermediates .
- Results : The article describes recent advances in trifluoromethylation, but does not provide specific results or outcomes .
-
C–F Bond Functionalization of Trifluoromethyl-containing Compounds
- Field : Organic Synthesis
- Application : The C–F bond is the strongest single bond in organic compounds. Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation .
- Results : Significant progress has been made in the C–F bond activation of trifluoromethyl-containing compounds .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-bromo-1-methylsulfinyl-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3OS/c1-14(13)7-3-2-5(9)4-6(7)8(10,11)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUFDSAGFWUZHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=C(C=C(C=C1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-(methylsulfinyl)-2-(trifluoromethyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



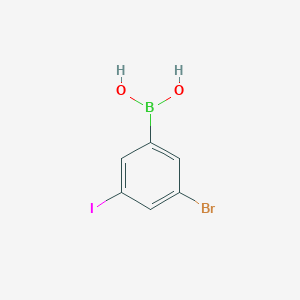
![Tert-butyl 4-[(2,6-difluorophenyl)methyl]piperazine-1-carboxylate](/img/structure/B1528198.png)
methanol](/img/structure/B1528199.png)
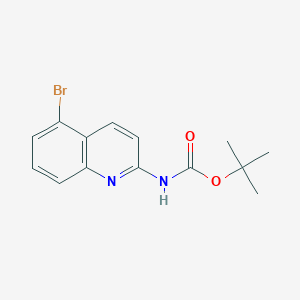
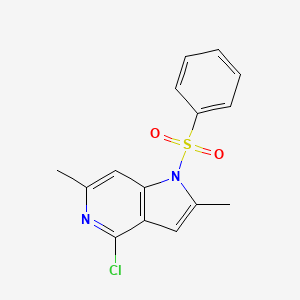
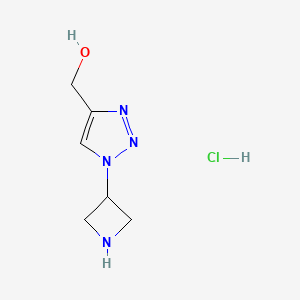
![4-[2-(Benzyloxy)-4-fluorophenyl]-3-hydroxybenzoic acid](/img/structure/B1528207.png)
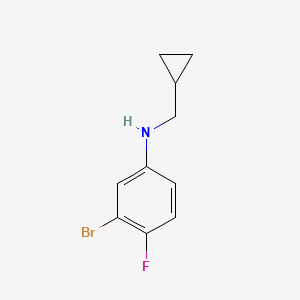
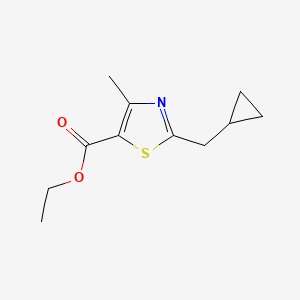
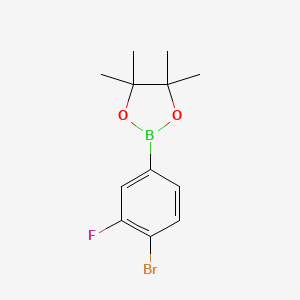
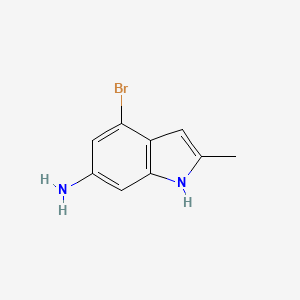
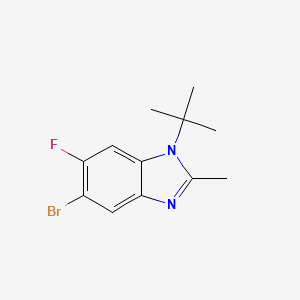
![6-Bromo-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1528219.png)
